molecular formula C7H8ClNOS B2354467 5-chloro-N,N-dimethylthiophene-2-carboxamide CAS No. 88777-57-5

5-chloro-N,N-dimethylthiophene-2-carboxamide

Cat. No.: B2354467
CAS No.: 88777-57-5
M. Wt: 189.66
InChI Key: CDISMUAEFLKTDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N,N-dimethylthiophene-2-carboxamide is a chemical compound with the formula C7H8ClNOS . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring substituted with a chlorine atom and a carboxamide group . The exact linear structure formula is not provided in the sources .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, thiophene derivatives are known to participate in a variety of reactions. These include condensation reactions such as the Gewald reaction, the Paal–Knorr reaction, the Fiesselmann reaction, and the Hinsberg synthesis .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 189.66 . Other physical and chemical properties such as boiling point and density are not provided in the sources .

Scientific Research Applications

Allosteric Modulation of Cannabinoid Receptors

5-Chloro-N,N-dimethylthiophene-2-carboxamide derivatives have been explored as allosteric modulators for cannabinoid type 1 receptors (CB1). These compounds, including 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide, exhibit significant binding affinity and binding cooperativity to the CB1 receptor. This indicates their potential in modulating cannabinoid receptor activity, which could have various therapeutic implications (Khurana et al., 2014).

Antimycobacterial Activity

Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, a class including the this compound structure, have been synthesized and shown to have promising antitubercular activity. These compounds demonstrated inhibitory activity against Mycobacterium tuberculosis, suggesting their potential as antitubercular agents (Marvadi et al., 2020).

Radiosensitization and Bioreductive Activation

Compounds with this compound framework have been evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds, particularly those with strong tertiary amine bases, have shown promise in enhancing the effectiveness of radiotherapy in certain cancer models (Threadgill et al., 1991).

Anticancer Research

This compound derivatives have been synthesized and evaluated for their anticancer activity. These compounds have shown varying degrees of efficacy against different cancer cell lines, highlighting their potential as novel anticancer agents (Tang et al., 2012).

Chemical Synthesis Applications

Research into the chemical synthesis of compounds with the this compound structure has been extensive. This includes the investigation of reactions under microwave irradiation for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with potential pharmaceutical applications (Davoodnia et al., 2009).

Safety and Hazards

The compound should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking or smoking when using this product . It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . The compound should be handled under inert gas and protected from moisture .

Properties

IUPAC Name

5-chloro-N,N-dimethylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNOS/c1-9(2)7(10)5-3-4-6(8)11-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDISMUAEFLKTDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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